molecular formula C17H24N2O4 B8238110 Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate

Cat. No.: B8238110
M. Wt: 320.4 g/mol
InChI Key: ZZUMSIBWFYMXPU-UHFFFAOYSA-N
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Description

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine-3-carboxylic acid derivatives. The process involves the condensation of epichlorohydrin with benzhydrylamine to form an intermediate alcohol, which is then mesylated. The mesylate is displaced with potassium iodide in dimethyl sulfoxide (DMSO) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields of research and industry.

Properties

IUPAC Name

benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18(4)14-10-19(11-14)16(21)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUMSIBWFYMXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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